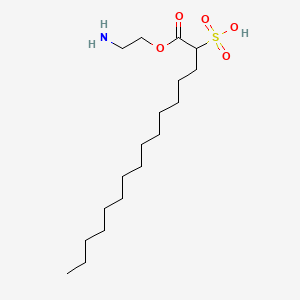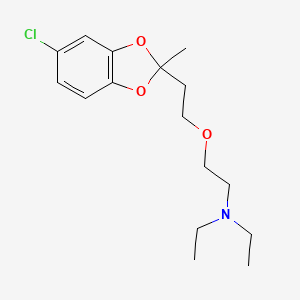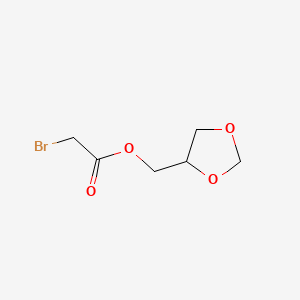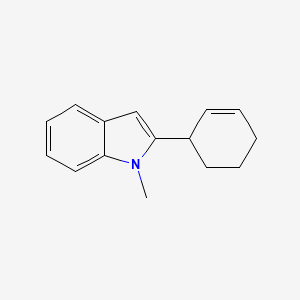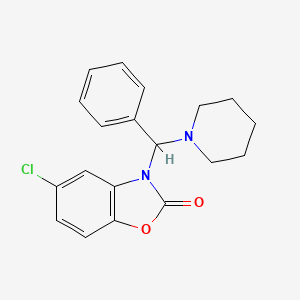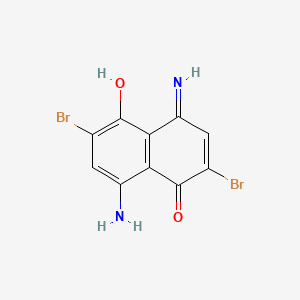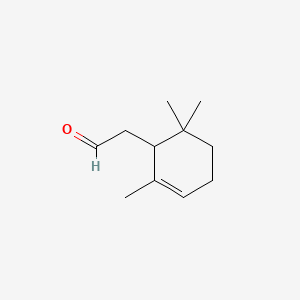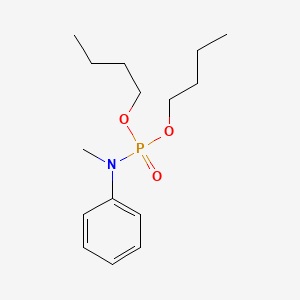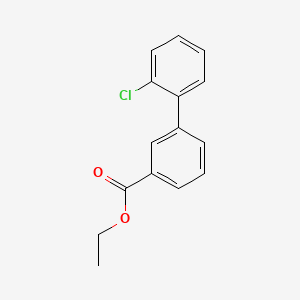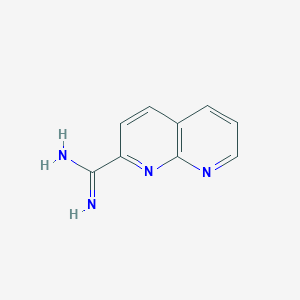
1,8-Naphthyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthyridine-2-carboximidamide is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-2-carboximidamide can be synthesized through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of water-soluble catalysts and environmentally friendly solvents is preferred to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Naphthyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylic acid derivatives, while reduction may produce naphthyridine-2-carboxamides .
Aplicaciones Científicas De Investigación
1,8-Naphthyridine-2-carboximidamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,8-naphthyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to attenuate inflammatory responses and cell migration in lipopolysaccharide (LPS)-treated BV2 microglial cells by suppressing the generation of reactive oxygen species (ROS) and inhibiting the TLR4/MyD88/NF-κB signaling pathway . This suggests that the compound may have a beneficial impact on inflammatory responses and microglial cell migration involved in the pathogenesis of various neurodegenerative disorders .
Comparación Con Compuestos Similares
1,8-Naphthyridine-2-carboximidamide can be compared with other similar compounds, such as:
1,8-Naphthyridine-2-carboxamide: Known for its anti-inflammatory and anti-migratory activities.
1,8-Naphthyridine-3-carbonitrile: Evaluated for its anti-mycobacterial properties.
1,8-Naphthyridine-2-carboxylic acid: Studied for its potential use in coordination chemistry and materials science.
The uniqueness of this compound lies in its specific molecular structure and the diverse range of applications it offers in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H8N4 |
|---|---|
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
1,8-naphthyridine-2-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-8(11)7-4-3-6-2-1-5-12-9(6)13-7/h1-5H,(H3,10,11) |
Clave InChI |
QUSFQAHFXFWAJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(C=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)


